molecular formula C13H19ClN2O2S B14520877 1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 62959-45-9

1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14520877
CAS No.: 62959-45-9
M. Wt: 302.82 g/mol
InChI Key: ZZQXINUMADCTGB-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that features a sulfonyl chloride group attached to a methylbenzene ring, along with a propyl group and an imidazolium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl-imidazolium bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Reduced Sulfonyl Compounds: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both the sulfonyl chloride group and the imidazolium ion, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

62959-45-9

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.82 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C13H18N2O2S.ClH/c1-3-8-14-9-10-15(11-14)18(16,17)13-6-4-12(2)5-7-13;/h4-7,9-10H,3,8,11H2,1-2H3;1H

InChI Key

ZZQXINUMADCTGB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C[NH+](C=C1)S(=O)(=O)C2=CC=C(C=C2)C.[Cl-]

Origin of Product

United States

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